molecular formula C16H19ClIN3O2 B12536456 1-Pyrrolidinecarboxylic acid, 3-(5-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester

1-Pyrrolidinecarboxylic acid, 3-(5-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester

Cat. No.: B12536456
M. Wt: 447.70 g/mol
InChI Key: YESKUBUGMKETBQ-UHFFFAOYSA-N
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Description

1-Pyrrolidinecarboxylic acid, 3-(5-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their significant biological activities, particularly in the field of medicinal chemistry. The presence of halogen atoms such as chlorine and iodine in the structure enhances its reactivity and potential for various applications.

Preparation Methods

The synthesis of 1-Pyrrolidinecarboxylic acid, 3-(5-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a cyclization reaction involving a pyrrole derivative and a suitable aldehyde or ketone.

    Esterification: The final step involves the esterification of the carboxylic acid group with 1,1-dimethylethyl alcohol (tert-butanol) in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-Pyrrolidinecarboxylic acid, 3-(5-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the ester group to an alcohol.

    Substitution: Halogen atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Pyrrolidinecarboxylic acid, 3-(5-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Pyrrolidinecarboxylic acid, 3-(5-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as FGFRs. The compound binds to the active site of the receptor, inhibiting its kinase activity and thereby blocking downstream signaling pathways that promote cell proliferation and survival. This inhibition leads to the induction of apoptosis and reduction of tumor growth in cancer cells .

Comparison with Similar Compounds

Similar compounds to 1-Pyrrolidinecarboxylic acid, 3-(5-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester include other halogenated pyrrolopyridine derivatives, such as:

These compounds share structural similarities but differ in their functional groups and halogenation patterns, which influence their reactivity and biological activities. The unique combination of chlorine and iodine in the structure of this compound contributes to its distinct properties and applications.

Properties

Molecular Formula

C16H19ClIN3O2

Molecular Weight

447.70 g/mol

IUPAC Name

tert-butyl 3-(5-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H19ClIN3O2/c1-16(2,3)23-15(22)21-5-4-9(8-21)12-11-6-10(17)7-19-14(11)20-13(12)18/h6-7,9H,4-5,8H2,1-3H3,(H,19,20)

InChI Key

YESKUBUGMKETBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=C(NC3=C2C=C(C=N3)Cl)I

Origin of Product

United States

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